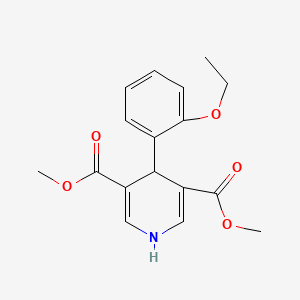![molecular formula C19H14F3NO3S B5586120 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)
2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide involves one-step or multi-step reactions, often initiated by the interaction of naphthyl compounds with various reagents. For example, a one-step method was reported for the synthesis of a closely related compound by treating a naphthalenesulfonyl chloride derivative with N, N-dimethylethylenediamine in acetonitrile in the presence of K2CO3, characterized by MS, FTIR, 1H NMR, 13C NMR, and other NMR techniques (Zhang, 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical environment and potential reactivity. For example, crystal structures were determined to understand the absence of Yang photocyclization in certain crystals, revealing the significance of distances between atoms and molecular interactions in influencing chemical behavior (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Chemical reactions involving naphthyl-related compounds can lead to the formation of various products depending on the reactants and conditions. For instance, reactions with aromatic amines can yield acylamino-arylamino-naphthoquinones or heterocyclic compounds, suggesting a versatile reactivity profile (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of compounds like 2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide are crucial for their application and handling. Studies focusing on related compounds have detailed their crystal and molecular structures, providing insights into their stability, solubility, and other physical characteristics (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of naphthyl-sulfonyl compounds are influenced by their functional groups and molecular structure. For example, their reactivity with Grignard reagents, behavior in ligand-coupling reactions, and potential for cyclization or other transformations highlight the complex chemistry these compounds can undergo (Baker et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[3-(trifluoromethyl)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3S/c20-19(21,22)15-8-4-9-16(12-15)27(25,26)23-18(24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUNSCYMDRRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)
![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5586055.png)

![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)
![S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)

![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)
![1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)

![(1S*,5R*)-6-benzyl-3-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5586129.png)
